molecular formula C14H14BFO3 B1438667 2-(3-Fluorophenylmethoxy)-5-methylphenylboronic acid CAS No. 1256355-82-4

2-(3-Fluorophenylmethoxy)-5-methylphenylboronic acid

Cat. No.: B1438667
CAS No.: 1256355-82-4
M. Wt: 260.07 g/mol
InChI Key: OXODKPOWGXXKNW-UHFFFAOYSA-N
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Description

2-(3-Fluorophenylmethoxy)-5-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorophenylmethoxy group and a methyl group. The presence of these substituents can significantly influence the compound’s reactivity and applications.

Mechanism of Action

Target of Action

Boronic acids and their esters, such as this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the targets can be considered the organic groups involved in these reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-(3-Fluorophenylmethoxy)-5-methylphenylboronic acid are primarily related to the formation of carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis, contributing to the formation of complex organic compounds .

Pharmacokinetics

It’s worth noting that the stability of boronic acids and their esters in water is marginal , which could potentially impact their bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This contributes to the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .

Action Environment

The action of this compound, like other boronic acids and their esters, can be influenced by environmental factors. For instance, these compounds are only marginally stable in water , which can affect their reactivity and efficacy in Suzuki–Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenylmethoxy)-5-methylphenylboronic acid typically involves the following steps:

    Formation of the Fluorophenylmethoxy Intermediate: This step involves the reaction of 3-fluorophenol with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 3-fluorophenylmethoxy.

    Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group to the phenyl ring.

    Hydrolysis: The final step involves the hydrolysis of the boronate ester to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenylmethoxy)-5-methylphenylboronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The fluorophenylmethoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by a nucleophile such as an amine or a thiol.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, potassium acetate, and sodium hydroxide are frequently used.

    Oxidizing Agents: Hydrogen peroxide and sodium perborate for oxidation reactions.

Scientific Research Applications

2-(3-Fluorophenylmethoxy)-5-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.

    Biology: The compound can be used to create fluorescent probes for biological imaging and detection of biomolecules.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the fluorophenylmethoxy and methyl substituents, making it less versatile in certain applications.

    3-Fluorophenylboronic Acid: Contains a fluorine atom on the phenyl ring but lacks the methoxy and methyl groups.

    5-Methylphenylboronic Acid: Contains a methyl group on the phenyl ring but lacks the fluorophenylmethoxy group.

Uniqueness

2-(3-Fluorophenylmethoxy)-5-methylphenylboronic acid is unique due to the presence of both the fluorophenylmethoxy and methyl substituents. These groups can enhance the compound’s reactivity, stability, and binding affinity in various chemical and biological applications, making it a valuable tool in research and industry.

Properties

IUPAC Name

[2-[(3-fluorophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3/c1-10-5-6-14(13(7-10)15(17)18)19-9-11-3-2-4-12(16)8-11/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXODKPOWGXXKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655857
Record name {2-[(3-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-82-4
Record name Boronic acid, B-[2-[(3-fluorophenyl)methoxy]-5-methylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(3-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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